molecular formula C26H23N5O4 B600830 阿格列汀相关化合物 18 CAS No. 1430222-09-5

阿格列汀相关化合物 18

货号 B600830
CAS 编号: 1430222-09-5
分子量: 469.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alogliptin Related Compound 18 (ARC-18) is a chemical compound that is used in scientific research to study the mechanism of action of alogliptin, a drug used to treat Type 2 diabetes. ARC-18 is a synthetic compound that is related to alogliptin, and it is used to investigate the biochemical and physiological effects of alogliptin on the body.

科学研究应用

1. 糖尿病管理和 β 细胞功能

张等人(2011 年)的一项研究探讨了在非遗传性 2 型糖尿病小鼠模型中慢性施用阿格列汀对葡萄糖控制和胰腺胰岛功能的影响。他们旨在了解这些影响背后的分子机制。他们的发现有助于理解阿格列汀在糖尿病管理中的作用及其对胰腺中 β 细胞功能的影响 (张、王、黄和王,2011)

2. 糖尿病患者的心血管安全性

怀特等人(2013 年)评估了阿格列汀对近期发生急性冠状动脉综合征的 2 型糖尿病患者的心血管安全性。他们的研究是一项双盲、非劣效性试验,重点关注阿格列汀对主要不良心血管事件的影响。这项研究对于了解阿格列汀在高危糖尿病人群中使用的血管影响至关重要 (怀特等人,2013)

3. 神经血管保护

郝等人(2019 年)在小鼠模型和体外研究了阿格列汀的神经血管保护作用。他们的研究结果表明,阿格列汀可以改善神经血管的完整性并发挥神经保护作用。这项研究对于了解阿格列汀的潜在神经学应用至关重要,尤其是在中风和脑损伤的背景下 (郝等人,2019)

4. 抗糖尿病药物分析

张等人(2015 年)开发了一种高效液相色谱 (HPLC) 方法,用于测定阿格列汀苯甲酸酯及其在散装药物和片剂中的潜在杂质。这种分析方法对于阿格列汀的药物开发和生产中的质量控制和保证至关重要 (张、马、景和张,2015)

作用机制

Target of Action

The primary target of Alogliptin Related Compound 18 is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the degradation of incretins, which are hormones that regulate glucose homeostasis .

Mode of Action

Alogliptin Related Compound 18 acts as an inhibitor of the DPP-4 enzyme . By inhibiting this enzyme, it prevents the degradation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in an increase in the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

The inhibition of DPP-4 by Alogliptin Related Compound 18 affects the incretin pathway . Incretin hormones, such as GIP and GLP-1, regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . The inhibition of DPP-4 results in prolonged active incretin levels, leading to improved glucose homeostasis .

Pharmacokinetics

Alogliptin Related Compound 18 is extensively absorbed, regardless of food intake . The compound is excreted primarily in the urine, with 76% excreted as unchanged drug . The time to peak concentration occurs approximately 1 to 2 hours after dosing .

Result of Action

The result of the action of Alogliptin Related Compound 18 is the improvement of glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and increasing the amount of active plasma incretins, it helps regulate glucose homeostasis . This leads to increased insulin synthesis and release, decreased glucagon secretion, and ultimately, decreased hepatic glucose production .

Action Environment

The action of Alogliptin Related Compound 18 can be influenced by various environmental factors. Renal function impairment can significantly affect the pharmacokinetics of the compound, with an increase in the area under the curve (auc) observed in patients with moderate to severe renal impairment . Therefore, the compound’s action, efficacy, and stability may be influenced by the patient’s physiological environment, including their renal function and metabolic status .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alogliptin Related Compound 18 involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Treatment of the acid chloride with sodium hydroxide to form the corresponding acid.", "Step 3: Conversion of the acid to the corresponding acid salt using hydrochloric acid.", "Step 4: Treatment of the acid salt with sodium bicarbonate to form the corresponding acid.", "Step 5: Extraction of the acid with ethyl acetate.", "Step 6: Evaporation of the ethyl acetate to obtain the target compound, Alogliptin Related Compound 18." ] }

CAS 编号

1430222-09-5

分子式

C26H23N5O4

分子量

469.5

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。